Thiamphenicol

Toxicology Hematology Antimicrobial Safety

Thiamphenicol (CAS 15318-45-3) is a broad-spectrum, bacteriostatic amphenicol antibiotic. Its methyl-sulfonyl moiety replaces the para-nitro group of chloramphenicol, eliminating the metabolic pathway for idiosyncratic aplastic anemia. This structural change also results in >90% renal excretion unchanged, avoiding the hepatic CYP450 drug interactions of chloramphenicol. With oral bioavailability of 69% in avians and a 99.11% success rate for single-dose chancroid treatment, it is ideal for research on bacterial protein synthesis, antibiotic resistance, and veterinary pharmacology. Procure this high-purity compound for reliable, reproducible results.

Molecular Formula C12H15Cl2NO5S
Molecular Weight 356.2 g/mol
CAS No. 15318-45-3
Cat. No. B1682257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamphenicol
CAS15318-45-3
SynonymsDextrosulfenidol
Raceophenidol
Thiamcol
Thiamphenicol
Thiomycetin
Thiophenicol
Urfamycin
Vicemycetin
Molecular FormulaC12H15Cl2NO5S
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
InChIInChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1
InChIKeyOTVAEFIXJLOWRX-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>53.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiamphenicol (CAS 15318-45-3) Procurement Specification & Baseline Comparison Guide


Thiamphenicol (CAS 15318-45-3) is a broad-spectrum, bacteriostatic antimicrobial agent belonging to the amphenicol class. It is the methyl-sulfonyl analogue of chloramphenicol, with the para-nitro group of chloramphenicol replaced by a methylsulfonyl moiety [1]. This structural modification profoundly alters the molecule's pharmacokinetic and toxicological profile while largely preserving its antibacterial spectrum [2]. Thiamphenicol exerts its effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis .

Critical Differentiators for Thiamphenicol (15318-45-3): Why Chloramphenicol and Florfenicol Are Not Interchangeable


Despite belonging to the same amphenicol class, substituting thiamphenicol with its close analogs—chloramphenicol or florfenicol—introduces significant scientific and procurement risks. The three compounds diverge markedly in their metabolic fate, toxicity profiles, and regulatory status [1]. Most critically, thiamphenicol's substitution of a methylsulfonyl group for the para-nitro group eliminates the metabolic pathway associated with chloramphenicol's idiosyncratic aplastic anemia, a life-threatening adverse event [2]. Furthermore, thiamphenicol's minimal hepatic glucuronidation contrasts sharply with chloramphenicol's extensive metabolism, resulting in distinct drug interaction liabilities and differing requirements for dose adjustment in specific patient populations [3]. Consequently, selection among these agents cannot be based solely on in vitro potency but must account for these decisive differences in safety and pharmacokinetics.

Thiamphenicol (15318-45-3): Quantitative Evidence for Superior Safety & Pharmacokinetic Differentiation


Absence of Idiosyncratic Aplastic Anemia Risk: A Critical Safety Advantage Over Chloramphenicol

Thiamphenicol is distinguished from chloramphenicol by the absence of associated idiosyncratic, dose-unrelated aplastic anemia. Clinical data collected from 1980–1982 confirm that thiamphenicol possesses a dose-related, reversible hematopoietic suppressant potential, but it does not appear to be linked with the delayed, fatal type of hemotoxicity known to occur, albeit rarely (1:24,500 to 1:40,000), after chloramphenicol therapy [1].

Toxicology Hematology Antimicrobial Safety

Metabolic Stability: Near-Complete Renal Excretion of Unchanged Drug Minimizes Drug-Drug Interaction Liability

Thiamphenicol's metabolism differs fundamentally from that of chloramphenicol. Over 90% of a therapeutic dose of thiamphenicol is excreted unchanged by the kidneys, whereas approximately 90% of a chloramphenicol dose is metabolized, primarily via hepatic glucuronidation [1]. Consequently, thiamphenicol's elimination and in vivo activity are unaffected by inducers of hepatic metabolism like phenobarbital, while chloramphenicol's blood levels and chemotherapeutic activity are distinctly reduced by such pretreatment [2].

Pharmacokinetics Drug Metabolism Drug-Drug Interactions

High and Predictable Oral Bioavailability in Humans: Enabling Single-Dose Regimens for Specific Infections

Thiamphenicol demonstrates high and predictable oral bioavailability in humans, achieving therapeutic plasma concentrations that enable effective single-dose treatment for certain indications. A single 2.5 g oral dose produces a mean peak plasma concentration (Cmax) of 16.1–18.6 μg/mL within approximately 2 hours, with levels remaining above 2 μg/mL for 17–20 hours [1]. This profile supports its use as a single 5.0 g oral dose for the treatment of chancroid, which achieved a clinical success rate of 99.11% (1160/1171 patients) [2].

Bioavailability Oral Dosing Clinical Pharmacology

Activity Against Atypical Respiratory Pathogens: Validated In Vivo Efficacy for Chlamydia pneumoniae

Thiamphenicol demonstrates in vivo efficacy against atypical respiratory pathogens, offering an alternative to macrolides. In a randomized, comparative pilot study, intramuscular thiamphenicol glycinate hydrochloride (TGH) at 1500 mg daily for 10 days achieved clinical success in patients with acute lower respiratory infections due to Chlamydia pneumoniae, showing efficacy comparable to clarithromycin 1000 mg daily [1].

Respiratory Infections Atypical Pathogens Clinical Trial

In Vitro Activity Against Haemophilus influenzae: Comparable to Chloramphenicol with Defined MIC Range

Against Haemophilus influenzae, a key respiratory pathogen, thiamphenicol demonstrates in vitro activity comparable to chloramphenicol. In a comparative study of 106 clinical isolates of Haemophilus, both antibiotics were equally active, with MIC values ranging from 0.1 to 1.56 μg/mL [1]. This equivalence holds irrespective of beta-lactamase production [2].

Antibacterial Susceptibility Haemophilus influenzae MIC

Superior Oral Bioavailability in Veterinary Species: A Key Procurement Criterion for Avian Applications

In veterinary applications, the choice among amphenicols is influenced by species-specific bioavailability. In turkeys, the oral bioavailability of thiamphenicol (69%) is significantly higher than that of chloramphenicol (45%), though lower than that of florfenicol (82%) [1]. This intermediate bioavailability profile positions thiamphenicol as a scientifically sound alternative where florfenicol is either unavailable or cost-prohibitive, and where chloramphenicol's low bioavailability would necessitate higher, potentially uneconomical dosing.

Veterinary Pharmacology Poultry Bioavailability

Optimized Application Scenarios for Thiamphenicol (CAS 15318-45-3) Based on Verified Differentiation


Procurement for Public Health Programs Targeting Chancroid in Regions with Limited Diagnostic Infrastructure

Thiamphenicol is uniquely suited for single-dose, oral treatment of chancroid in resource-limited settings. The pharmacokinetic profile of a single 5.0 g oral dose, achieving sustained therapeutic plasma levels [1], supports a 99.11% clinical success rate [2]. This regimen simplifies supply chain logistics, reduces the burden of patient follow-up, and minimizes the risk of incomplete treatment courses—a critical advantage in public health campaigns. The absence of aplastic anemia risk [3] further justifies its preferential procurement over chloramphenicol for this indication.

Treatment of Respiratory Infections in Patients with Polypharmacy or at Risk for Drug-Drug Interactions

Thiamphenicol is the preferred amphenicol for treating susceptible respiratory tract infections in patients receiving medications metabolized by the hepatic cytochrome P450 system or undergoing glucuronidation. Because thiamphenicol is excreted >90% unchanged by the kidneys and does not undergo significant hepatic metabolism [1], it avoids the clinically significant drug-drug interactions associated with chloramphenicol (e.g., with anticoagulants, anticonvulsants, and oral hypoglycemics) [2]. This metabolic stability makes thiamphenicol a safer choice in elderly or complex patient populations.

Alternative to Macrolides for Atypical Pneumonia (C. pneumoniae) in Settings of Macrolide Resistance

Thiamphenicol glycinate hydrochloride provides a clinically validated alternative to macrolides for the treatment of lower respiratory tract infections caused by Chlamydia pneumoniae [1]. In a comparative study, intramuscular thiamphenicol demonstrated similar efficacy to clarithromycin [1]. This evidence supports its procurement and use as a second-line or alternative agent where macrolide resistance is a concern or where patients cannot tolerate macrolide therapy.

Veterinary Use in Poultry Where Chloramphenicol Bioavailability is Inadequate and Florfenicol Cost-Prohibitive

For avian species, thiamphenicol presents a scientifically sound intermediate option. With an oral bioavailability of 69% in turkeys—significantly exceeding chloramphenicol's 45% [1]—thiamphenicol offers more reliable systemic exposure. While florfenicol provides even higher bioavailability (82%) [1], thiamphenicol may represent a cost-effective alternative, especially in regions where florfenicol is not registered or is economically inaccessible for large-scale poultry production.

Technical Documentation Hub

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